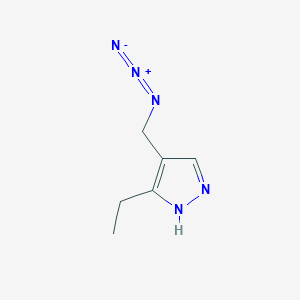

4-(azidomethyl)-3-ethyl-1H-pyrazole

CAS No.: 2098073-35-7

Cat. No.: VC3160586

Molecular Formula: C6H9N5

Molecular Weight: 151.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098073-35-7 |

|---|---|

| Molecular Formula | C6H9N5 |

| Molecular Weight | 151.17 g/mol |

| IUPAC Name | 4-(azidomethyl)-5-ethyl-1H-pyrazole |

| Standard InChI | InChI=1S/C6H9N5/c1-2-6-5(3-8-10-6)4-9-11-7/h3H,2,4H2,1H3,(H,8,10) |

| Standard InChI Key | QAVQUFGZOUKBSP-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=NN1)CN=[N+]=[N-] |

| Canonical SMILES | CCC1=C(C=NN1)CN=[N+]=[N-] |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(Azidomethyl)-3-ethyl-1H-pyrazole belongs to the pyrazole family of heterocyclic compounds. It features a five-membered pyrazole ring with two key substituents: an ethyl group at the 3-position and an azidomethyl group at the 4-position. The compound has the molecular formula C₆H₉N₅, identified by CAS number 2098073-35-7 .

The presence of the azide group (-N₃) at the 4-position confers unique reactivity to this molecule, particularly for click chemistry applications. This functional group is known for its participation in copper-catalyzed azide-alkyne cycloaddition reactions, which are widely used in bioconjugation and organic synthesis.

Physicochemical Properties

While specific experimental data for 4-(azidomethyl)-3-ethyl-1H-pyrazole is limited in the available literature, its properties can be reasonably estimated by comparison with structurally similar compounds. For example, the related compound 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole has a molecular weight of 205.24 g/mol . Based on structural differences, 4-(azidomethyl)-3-ethyl-1H-pyrazole would have a lower molecular weight due to the replacement of the thiophenyl moiety with an ethyl group.

Table 1. Estimated Physicochemical Properties of 4-(Azidomethyl)-3-Ethyl-1H-Pyrazole

| Property | Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₆H₉N₅ | Structural analysis |

| Molecular Weight | ~163 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Common for similar pyrazole derivatives |

| Solubility | Likely soluble in organic solvents (e.g., methanol, ethanol, dichloromethane) | Based on similar azide-containing heterocycles |

| Functional Groups | Azide, pyrazole NH | Structural analysis |

Synthetic Approaches

Related Synthetic Precedents

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a relevant example of pyrazole synthesis methodology. This compound is prepared through a condensation and cyclization reaction involving methylhydrazine and an α-difluoroacetyl intermediate :

-

Initial substitution/hydrolysis reaction with 2,2-difluoroacetyl halide and an α,β-unsaturated ester

-

Condensation reaction with methylhydrazine at low temperature

-

Cyclization under reduced pressure and elevated temperature

-

Acidification to obtain the pyrazole product

Similar principles could be applied to synthesize 4-(azidomethyl)-3-ethyl-1H-pyrazole, with appropriate modifications to introduce the ethyl group at the 3-position and the azidomethyl group at the 4-position.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 4-(azidomethyl)-3-ethyl-1H-pyrazole is largely determined by its two main functional groups: the pyrazole ring and the azide group.

The azide functional group (-N₃) is known for its participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction proceeds under mild conditions and with high regioselectivity, making it valuable for various applications in chemical synthesis and bioconjugation.

The pyrazole ring contains an NH group that can undergo various transformations, including:

-

N-alkylation with alkyl halides

-

N-acylation with acyl halides or anhydrides

-

Coordination with metal ions through nitrogen atoms

The pyrazole scaffold also allows for further functionalization at various positions, expanding the synthetic utility of this compound.

Tandem Reactions

Related compounds such as 4-(azidomethyl)pyrazole-3-carboxylic acid esters have been shown to participate in tandem reactions with cyanoacetamides to synthesize complex heterocyclic systems . These reactions demonstrate the synthetic versatility of the azidomethyl-pyrazole scaffold.

For example, the tandem reaction of ethyl 4-(azidomethyl)pyrazole-3-carboxylates with cyanoacetamides leads to the formation of 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e] triazolo[1,5-a] diazepine-3-carboxamides . This type of transformation illustrates how 4-(azidomethyl)-3-ethyl-1H-pyrazole could potentially serve as a valuable building block for the synthesis of more complex heterocyclic systems with potential biological activity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would be expected to show:

-

A singlet for the pyrazole C5-H proton

-

A broad singlet for the NH proton of the pyrazole ring

-

A triplet and quartet pattern for the ethyl group (CH₃CH₂-)

-

A singlet for the azidomethyl group (-CH₂N₃)

¹³C NMR would reveal carbon signals for the pyrazole ring carbons, the ethyl group, and the azidomethyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands, including:

-

A distinctive azide stretching band at approximately 2100 cm⁻¹

-

N-H stretching of the pyrazole ring around 3200-3500 cm⁻¹

-

C-H stretching bands for the ethyl and methylene groups (2800-3000 cm⁻¹)

Mass Spectrometry

Mass spectrometry would show the molecular ion peak corresponding to the molecular weight, with fragmentation patterns likely including the loss of N₂ from the azide group, which is a common fragmentation pathway for azide-containing compounds.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be a suitable method for analyzing the purity of 4-(azidomethyl)-3-ethyl-1H-pyrazole, similar to the approaches used for related pyrazole derivatives . Typical conditions might include:

-

Reverse-phase column (C18)

-

Mobile phase consisting of mixtures of water and acetonitrile, potentially with buffer additives

-

UV detection at wavelengths where pyrazole rings show strong absorption (typically 220-280 nm)

Future Research Directions

Synthetic Methodology Development

Further research into efficient synthetic routes for 4-(azidomethyl)-3-ethyl-1H-pyrazole would be valuable, particularly methods that offer:

-

High yields and selectivity

-

Scalable processes for larger-scale production

-

Environmentally friendly approaches using green chemistry principles

The development of direct methods to introduce the azidomethyl group at the 4-position of pre-formed pyrazoles could streamline the synthesis of this and related compounds.

Biological Activity Screening

Comprehensive screening of 4-(azidomethyl)-3-ethyl-1H-pyrazole for biological activities would be worthwhile, given the diverse pharmacological properties exhibited by pyrazole derivatives . Areas of particular interest might include:

-

Antimicrobial activity against resistant pathogens

-

Anti-inflammatory properties

-

Anticancer activity

-

Enzyme inhibition studies

Click Chemistry Applications

The azide functionality of 4-(azidomethyl)-3-ethyl-1H-pyrazole makes it an excellent candidate for click chemistry applications. Future research could explore:

-

Development of bioconjugates using this compound as a linker

-

Creation of functionalized surfaces through click chemistry

-

Synthesis of macromolecular structures with defined architectures

-

Application in drug delivery systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume